molecular formula C11H8N4O2 B11879577 8-Cyano-4-hydroxyquinoline-3-carbohydrazide

8-Cyano-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B11879577
M. Wt: 228.21 g/mol
InChI Key: WRDCKMPLDZSSHA-UHFFFAOYSA-N
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Description

8-Cyano-4-hydroxyquinoline-3-carbohydrazide (C₁₁H₈N₄O₂, molecular weight: 228.21 g/mol ) is a quinoline-based heterocyclic compound featuring a cyano (-CN) group at position 8, a hydroxyl (-OH) group at position 4, and a carbohydrazide (-CONHNH₂) moiety at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for diverse biological applications.

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

8-cyano-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H8N4O2/c12-4-6-2-1-3-7-9(6)14-5-8(10(7)16)11(17)15-13/h1-3,5H,13H2,(H,14,16)(H,15,17)

InChI Key

WRDCKMPLDZSSHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)NN)C#N

Origin of Product

United States

Biological Activity

8-Cyano-4-hydroxyquinoline-3-carbohydrazide is a derivative of 8-hydroxyquinoline, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound features a cyano group at the 8-position and a carbohydrazide group at the 3-position, enhancing its chelation ability towards metal ions, which is crucial for its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8N4O\text{C}_{10}\text{H}_{8}\text{N}_4\text{O}

This structure contributes to its reactivity and interaction with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi. A study demonstrated its effectiveness against pathogenic strains, suggesting potential applications in pharmaceuticals and agriculture as a bactericide or fungicide .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro studies indicated that it possesses moderate inhibitory effects on the HIV-1 virus. Compounds structurally similar to this compound showed promising results in inhibiting viral replication without significant cytotoxicity .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. Its derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, compounds derived from 8-hydroxyquinoline have been shown to inhibit tumor growth in various cancer models .

The biological activity of this compound is attributed to its ability to chelate metal ions and interact with biomolecules. The hydroxyl and cyano groups play a crucial role in these interactions, enhancing the compound's efficacy against pathogens and cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent.

Study on Antiviral Activity

In another study focusing on HIV inhibition, this compound was tested alongside other derivatives. The most potent derivative exhibited an EC50 value of 75 µM, demonstrating substantial antiviral activity while maintaining low cytotoxicity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Aspects
This compound Antimicrobial, antiviral, anticancerEnhanced chelation properties due to cyano and hydroxyl groups
4-Hydroxyquinoline Moderate antibacterialBasic structure without cyano or hydrazide groups
8-Hydroxyquinoline AnticancerLacks the cyano and hydrazide functionalities
Quinolone derivatives AntibioticDifferent biological targets

Scientific Research Applications

Synthesis and Structural Variations

The synthesis of 8-cyano-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 8-cyano-4-hydroxyquinoline with various hydrazines or hydrazones. The structural modifications of this compound can lead to derivatives with enhanced biological properties, making it a versatile scaffold in drug development.

Table 1: Common Synthetic Routes for Derivatives

Synthetic RouteKey ReagentsYield (%)Reference
Hydrazine reaction8-Cyano-4-hydroxyquinoline, hydrazine65–90%
Mannich reaction5-Chloro-8-hydroxyquinoline, ciprofloxacin75%
Esterification8-Hydroxyquinoline, acyl chloridesVariable

Antimicrobial Properties

Compounds derived from 8-cyano-4-hydroxyquinoline have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values comparable to or lower than standard antibiotics.

  • Antibacterial Activity : The hybridization of 8-hydroxyquinoline with ciprofloxacin resulted in compounds with enhanced activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4–16 µg/mL .
  • Antifungal Activity : Novel triazole derivatives bearing the 8-hydroxyquinoline moiety were evaluated against Candida species, showing MIC values between 31.25 and 1000 mg/mL .

Anticancer Potential

Research has highlighted the anticancer properties of 8-cyano-4-hydroxyquinoline derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines:

  • Cell Line Studies : Compounds were tested on HeLa, MCF-7, A-549, and MDA-MB-231 cell lines, revealing IC50 values between 26.30 and 63.75 µM .
  • Mechanism of Action : Some derivatives function through metal complexation (e.g., Cu(II) complexes), leading to significant cytotoxic effects by inducing cell cycle arrest and apoptosis .

Antiviral Activity

The antiviral potential of these compounds has also been explored, particularly in the context of emerging viral infections:

  • HIV Integrase Inhibition : Some derivatives have been identified as potential HIV integrase inhibitors, showcasing promising results in vitro .
  • COVID-19 Research : The unique structure of the compound suggests it may play a role in developing antiviral agents against COVID-19 due to its ability to inhibit viral replication .

Case Study 1: Anticancer Activity Evaluation

A study by Barilli et al. (2014) focused on a series of benzoylhydrazones derived from 8-hydroxyquinoline. These compounds were evaluated for their antiproliferative effects on cervical cancer cells in the presence of iron and copper ions. The results indicated that certain derivatives significantly inhibited cancer cell growth, suggesting their potential as lead compounds for anticancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted by Yurras et al. investigated the antimicrobial activity of novel triazole derivatives incorporating the 8-hydroxyquinoline structure. The study demonstrated effective inhibition against multiple bacterial strains, highlighting the compound's applicability in treating resistant infections .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The hydroxyl group at position 4 activates the quinoline ring toward electrophilic substitution. Common reactions include:

  • Nitration : Occurs preferentially at positions 5 and 7 of the aromatic ring due to the directing effects of the hydroxyl group .

  • Halogenation : Bromination or chlorination proceeds under mild conditions, yielding mono- or di-substituted products depending on stoichiometry .

Metal Chelation

The compound acts as a bidentate or tridentate ligand, coordinating metal ions via the hydroxyl oxygen, pyridinic nitrogen, and/or carbohydrazide nitrogen. Key findings include:

Metal IonCoordination SitesBond Lengths (Å)ApplicationSource
Fe³⁺O (hydroxyl), N (pyridine)1.8–2.1 (Fe–O), 2.0–2.2 (Fe–N)Catalytic inhibition
Cu²⁺O (hydroxyl), N (carbohydrazide)1.9–2.3 (Cu–O), 2.1–2.4 (Cu–N)Antimicrobial activity
Zn²⁺O (hydroxyl), N (pyridine)2.1–2.3 (Zn–O), 2.2–2.4 (Zn–N)Enzyme inhibition

Chelation enhances stability and modulates biological activity, particularly in antimicrobial and anticancer contexts .

Condensation Reactions

The carbohydrazide group (–CONHNH₂) undergoes condensation with aldehydes or ketones to form hydrazones. For example:

  • Reaction with benzaldehyde yields N'-benzylidene-8-cyano-4-hydroxyquinoline-3-carbohydrazide , a Schiff base with enhanced antifungal activity .

  • Acetylacetone condenses with the carbohydrazide to form pyrazole derivatives under acidic conditions .

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group at position 8 participates in nucleophilic displacement reactions:

  • Hydrolysis : Under alkaline conditions, the cyano group converts to a carboxylic acid (–COOH), forming 8-carboxy-4-hydroxyquinoline-3-carbohydrazide .

  • Amination : Reaction with hydrazine replaces the cyano group with an amine (–NH₂), yielding 8-amino derivatives .

Cyclization to Form Heterocycles

The carbohydrazide moiety facilitates cyclization reactions:

  • Triazole Formation : Reaction with CS₂/KOH generates 1,3,4-oxadiazole derivatives via intramolecular cyclization .

  • Thiadiazole Synthesis : Treatment with Lawesson’s reagent converts the carbohydrazide to 1,3,4-thiadiazoles, which exhibit antiviral properties .

Redox Reactions

The hydroxyl group undergoes oxidation:

  • Quinone Formation : Oxidation with KMnO₄ in acidic media converts the hydroxyl group to a quinone structure, altering electron distribution and bioactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 8-Cyano-4-hydroxyquinoline-3-carbohydrazide with structurally related quinoline derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound 8-CN, 4-OH, 3-CONHNH₂ 228.21 (C₁₁H₈N₄O₂) Potential anti-HIV (hypothesized)
N′-Benzoyl-4-hydroxyquinoline-3-carbohydrazide 3-CONHNHBz, 4-OH 356.85 (C₁₇H₁₃ClN₄O₃) Anti-HIV (32% inhibition at 100 μM)
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid 8-F, 4-OH, 3-COOH 207.16 (C₁₀H₆FNO₃) Not reported
2-Chloro-8-methoxyquinoline-3-carbaldehyde 2-Cl, 8-OCH₃, 3-CHO 251.68 (C₁₂H₉ClNO₂) Precursor for cytotoxic hybrids
7-Chloro-4-hydrazinylquinoline 7-Cl, 4-NHNH₂ 195.62 (C₉H₇ClN₄) Intermediate for antitumor agents

Key Observations :

  • Bioactivity: Benzoyl-substituted derivatives (e.g., compound 6d in ) show higher anti-HIV activity (32% inhibition) than non-acylated analogs, suggesting that lipophilic groups enhance target binding.
  • Synthetic Accessibility: The cyano group requires specialized synthesis routes (e.g., nitrile introduction via nucleophilic substitution), whereas chloro or methoxy groups are more straightforward to incorporate .

Physicochemical Properties

  • Solubility: The carbohydrazide moiety improves water solubility compared to ester or alkyl derivatives (e.g., ethyl 8-chloroquinoline-3-carboxylate ).
  • Stability: The cyano group may reduce hydrolytic degradation compared to ester-linked compounds, enhancing metabolic stability .

Preparation Methods

Bromo-to-Cyano Substitution

A widely adopted strategy involves substituting a bromine atom at the 8-position of the quinoline core with a cyano group. This method leverages intermediates such as ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6), which is readily synthesized via cyclization of substituted isatoic anhydrides or Skraup-type reactions.

Procedure :

  • Synthesis of 8-bromo intermediate :

    • Isatoic anhydride reacts with diethyl malonate in DMF at 85°C to form ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

    • Bromination at the 8-position is achieved using bromine or NBS (N-bromosuccinimide) in acetic acid.

  • Cyanation :

    • The bromo intermediate undergoes nucleophilic substitution with CuCN in DMF at 120°C for 6–8 hours.

    • Typical yield: 60–70% after purification via recrystallization (ethanol/water).

Key Data :

StepReagents/ConditionsYield (%)
BrominationBr₂, AcOH, 80°C, 3 h85
CyanationCuCN, DMF, 120°C, 8 h65

Ester to Carbohydrazide Conversion

The ethyl ester group at the 3-position is converted to carbohydrazide using hydrazine hydrate:

  • Reaction : Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate is refluxed with hydrazine hydrate (98%) in ethanol for 7 hours.

  • Yield : 75–90% after filtration and drying.

Cyclization Strategies Using Nitrile-Containing Precursors

Pfitzinger Reaction with Cyanomethyl Ketones

The Pfitzinger reaction, which couples isatin derivatives with ketones, can be adapted to incorporate a cyano group. For example:

  • Synthesis of 3-cyanoacetylated isatin :

    • Isatin reacts with cyanoacetic acid in the presence of acetic anhydride to form 3-cyanoacetyl isatin.

  • Cyclization :

    • The intermediate undergoes cyclization in a basic medium (e.g., KOH/ethanol) at reflux to yield the quinoline core.

Limitations : This method often requires stringent conditions to prevent hydrolysis of the nitrile group.

Functionalization of Nitro- or Amino-Quinoline Intermediates

Reduction and Diazotization

Nitro groups at the 8-position can be reduced to amines and subsequently converted to cyano groups:

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces 8-nitroquinoline-3-carbohydrazide to the corresponding amine.

  • Diazotization and Cyanation :

    • The amine is diazotized with NaNO₂/HCl at 0–5°C, followed by treatment with CuCN/KCN to introduce the cyano group.

Typical Yield : 50–60% after column chromatography.

Direct Cyclocondensation Approaches

One-Pot Synthesis from Cyano-Substituted Anilines

A streamlined method involves cyclocondensation of 2-aminobenzonitrile derivatives with β-ketoesters:

  • Reaction Setup :

    • 2-Amino-4-cyanophenol reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 4 hours.

  • Hydrazide Formation :

    • The resulting ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate is treated with hydrazine hydrate as described in Section 1.2.

Advantages : Avoids halogenation steps, reducing the number of intermediates.

Analytical Characterization

Critical data for verifying the structure of 8-cyano-4-hydroxyquinoline-3-carbohydrazide include:

  • IR (KBr) : 3250 cm⁻¹ (N-H), 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, OH), 10.3 (s, 1H, NH), 8.85 (s, 1H, H-2), 8.15–7.45 (m, 3H, aromatic).

  • LC-MS (ESI) : m/z 229.1 [M+H]⁺.

Challenges and Optimization Strategies

Cyano Group Stability

The nitrile group is prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:

  • Using anhydrous solvents (e.g., DMF, DMSO) during cyanation.

  • Avoiding prolonged heating in aqueous media.

regioselectivity in Substitution Reactions

Bromination and cyanation at the 8-position require careful control of reaction parameters:

  • Temperature : Excessively high temperatures lead to di-substitution.

  • Catalysts : CuCN with catalytic KI improves substitution efficiency .

Q & A

Q. What synthetic methodologies are recommended for preparing 8-Cyano-4-hydroxyquinoline-3-carbohydrazide derivatives?

A multi-step approach is typically employed:

  • Step 1 : Cyclocondensation of substituted anilines with ethyl cyanoacetate to form the quinoline core.
  • Step 2 : Introduction of the carbohydrazide moiety via hydrazinolysis of ester intermediates.
  • Step 3 : Functionalization at the 8-position with cyano groups using Knoevenagel or nucleophilic substitution reactions.
    Key characterization tools include ¹H/¹³C NMR (e.g., quinoline H2/H8 protons at δ 8.7–8.9 ppm ), LC-MS (e.g., [M+1]⁺ peaks for molecular weight confirmation ), and elemental analysis (C, H, N within ±0.4% of theoretical values ).

Q. How is anti-HIV-1 activity initially assessed for these derivatives?

Primary screening involves:

  • In vitro assays in HeLa cells infected with HIV-1 (NL4-3 strain).
  • Measurement of viral replication inhibition rates at 100 μM concentrations (e.g., 32% inhibition for compound 6d ).
  • Cytotoxicity evaluation using MTT assays to ensure compounds exhibit <10% cytotoxicity at tested doses .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : Assign quinoline ring protons (e.g., H5 at δ 8.25 ppm, J = 7.56 Hz) and hydrazide NH signals (δ 8.4–11.5 ppm) .
  • X-ray crystallography : Use SHELXL for structure refinement to resolve ambiguities in substituent orientation .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 356.85 for derivatives with Cl substituents ).

Advanced Research Questions

Q. How can molecular docking elucidate binding modes with HIV-1 integrase?

  • Software : AutoDock Vina for docking simulations, leveraging its improved scoring function and multithreading efficiency .
  • Protocol :
    • Prepare the integrase active site (PDB: PFV integrase with Mg²⁺ cofactors).
    • Validate docking poses by comparing with raltegravir’s binding geometry .
    • Prioritize compounds where the carbohydrazide group chelates Mg²⁺ , mimicking known inhibitors .

Q. How to resolve contradictions in anti-HIV activity across studies?

Discrepancies may arise from:

  • Assay conditions : Variability in cell lines (e.g., HeLa vs. PBMCs) or viral strains.
  • Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance binding but may reduce solubility.
  • Validation : Replicate assays with dose-response curves (e.g., IC₅₀ determination) and orthogonal methods like SPR for binding affinity .

Q. What strategies optimize bioavailability without compromising activity?

  • Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or PEGylated moieties.
  • Solubility enhancers : Co-crystallization with cyclodextrins or formulation as sodium salts .
  • Metabolic stability : Introduce fluorine substituents to block CYP450-mediated oxidation .

Q. How to validate target engagement beyond docking predictions?

  • Biophysical methods :
    • ITC (Isothermal Titration Calorimetry): Quantify Mg²⁺ binding thermodynamics.
    • X-ray crystallography : Resolve ligand-protein co-structures to confirm docking poses .
  • Functional assays : Measure integrase strand-transfer inhibition using oligonucleotide-based assays .

Q. What SAR trends enhance anti-HIV potency?

Key findings from derivatives:

  • Electron-deficient substituents (e.g., -Cl, -CN) at the 8-position improve inhibition (e.g., 6d: 32% inhibition ).
  • Hydrazide flexibility : Bulky aryl groups (e.g., 4-chlorophenyl) enhance steric complementarity with the integrase active site .
  • Hydroxyl group retention : Critical for Mg²⁺ chelation; methylation abolishes activity .

Q. How to address cytotoxicity in lead optimization?

  • Selectivity screening : Test against human fibroblasts or hepatocytes to identify off-target effects.
  • Structural simplification : Remove non-essential substituents (e.g., reduce aromaticity) to minimize reactive metabolite formation .
  • In silico toxicity prediction : Tools like ProTox-II to flag hepatotoxic or mutagenic motifs early .

Q. What computational-experimental integration improves design efficiency?

  • Iterative workflow :
    • Virtual screening with AutoDock Vina to prioritize synthetic targets .
    • Parallel synthesis of top candidates (e.g., 10–20 derivatives).
    • Validate predictions with crystallography and activity assays .
  • Machine learning : Train models on inhibition data to predict novel scaffolds .

Data Contradiction Analysis

  • Case Study : A derivative shows high activity in docking but low inhibition in vitro.
    • Potential causes : Poor solubility (validate via HPLC solubility assays), incorrect protonation states in docking, or assay interference (e.g., compound aggregation).
    • Resolution : Perform dose-escalation studies and re-optimize docking parameters (e.g., pH-adjusted ligand charges) .

Methodological Best Practices

  • Crystallization : Use SHELXL for refinement to achieve R-factors < 0.05 .
  • Assay design : Include positive controls (e.g., raltegravir) and triplicate measurements to ensure reproducibility .
  • Data reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven research questions .

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